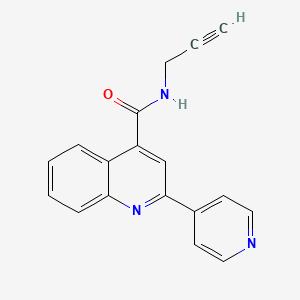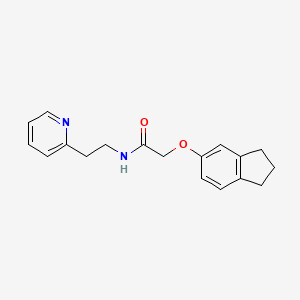
N-prop-2-ynyl-2-pyridin-4-ylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PPQ is a synthetic compound that was first synthesized in the early 2000s. It belongs to a class of compounds called quinolines, which are known for their diverse biological activities. PPQ has been shown to have potential applications in a variety of fields, including neuroscience, pharmacology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of PPQ is not fully understood. However, it is believed to interact with a variety of proteins, including enzymes and receptors. PPQ has been shown to modulate the activity of a number of enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. PPQ has also been found to interact with a variety of receptors, including the sigma-1 receptor, which is involved in a variety of cellular processes.
Biochemical and physiological effects:
PPQ has been found to have a number of biochemical and physiological effects. In neuroscience, PPQ has been shown to enhance cognitive function and to have neuroprotective effects. In pharmacology, PPQ has been found to have anti-inflammatory and anti-cancer properties. In biochemistry, PPQ has been shown to interact with a variety of proteins, including enzymes and receptors.
Vorteile Und Einschränkungen Für Laborexperimente
PPQ has several advantages for lab experiments. It is relatively easy to synthesize, and it has a high degree of purity. PPQ is also stable under a variety of conditions, making it a useful tool for studying the effects of various compounds on biological systems. However, PPQ also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, PPQ can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on PPQ. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. PPQ has been shown to have neuroprotective effects and to enhance cognitive function, making it a promising candidate for further study. Another area of interest is its potential use in the treatment of cancer. PPQ has been found to have anti-cancer properties, and further research could help to elucidate its mechanism of action and potential therapeutic applications. Finally, PPQ could also be useful in the study of various biochemical pathways and cellular processes, as it has been shown to interact with a variety of proteins.
Synthesemethoden
PPQ can be synthesized using a variety of methods. One common method involves the reaction of 2-aminopyridine with propargyl bromide, followed by cyclization with 2-chloroquinoline-4-carboxylic acid. The resulting compound is then deprotected to yield PPQ.
Wissenschaftliche Forschungsanwendungen
PPQ has been found to exhibit promising properties that could be useful in a variety of fields. In neuroscience, PPQ has been shown to have neuroprotective effects and to enhance cognitive function. In pharmacology, PPQ has been found to have anti-inflammatory and anti-cancer properties. In biochemistry, PPQ has been shown to interact with a variety of proteins, including enzymes and receptors.
Eigenschaften
IUPAC Name |
N-prop-2-ynyl-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c1-2-9-20-18(22)15-12-17(13-7-10-19-11-8-13)21-16-6-4-3-5-14(15)16/h1,3-8,10-12H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENLRBXFOMSJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-ynyl-2-pyridin-4-ylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)

![1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7470354.png)
![4-fluoro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7470360.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)

![1-[(1-Butyltetrazol-5-yl)methyl]-2-methylbenzimidazole](/img/structure/B7470393.png)

![2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)
![Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470413.png)
![1-(2,3-Dihydroindol-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7470421.png)